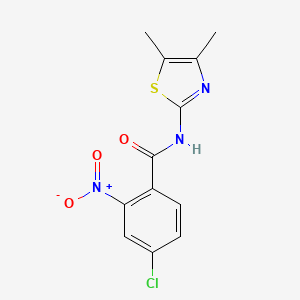![molecular formula C17H18N2O2S B5702782 N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)
N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea, also known as MTFU, is a synthetic compound that has been widely studied for its potential therapeutic applications. MTFU belongs to the class of thiourea derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in cell growth and proliferation. N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes that play a key role in the programmed cell death mechanism. N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase. In Alzheimer's disease, N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is also soluble in various solvents, which makes it easy to use in different experimental setups. However, N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has some limitations, such as its low water solubility, which can make it difficult to use in some experiments. N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea may also have some toxicity concerns, and its effects on normal cells need to be further studied.
Future Directions
There are several future directions for the study of N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea. In cancer research, N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea can be further studied for its potential use in combination therapies with other anticancer drugs. N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea can also be studied for its potential use in the treatment of other diseases such as diabetes, as it has been shown to improve glucose uptake in cells. In Alzheimer's disease, N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea can be further studied for its potential use in preventing the aggregation of amyloid-beta peptides and reducing oxidative stress in the brain.
Conclusion:
N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is a promising compound that has shown potential therapeutic applications in various scientific fields. Its synthesis method is well-established, and its mechanism of action is being studied further. N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has shown various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the study of N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea involves the reaction of 2-methoxydibenzo[b,d]furan-3-carbonyl chloride with N-isopropylthiourea in the presence of a base. The reaction yields N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea as a white crystalline solid with a melting point of 238-240°C. The purity of N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea can be confirmed by using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been studied for its potential therapeutic applications in various scientific fields. In the field of cancer research, N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
1-(2-methoxydibenzofuran-3-yl)-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10(2)18-17(22)19-13-9-15-12(8-16(13)20-3)11-6-4-5-7-14(11)21-15/h4-10H,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZACBBZAJRLGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxydibenzo[b,d]furan-3-yl)-3-propan-2-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-3-(4-bromophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5702713.png)

![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)
![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)


![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)


![1'-allyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5702803.png)

![1-(phenylsulfonyl)-N'-[1-(4-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B5702823.png)